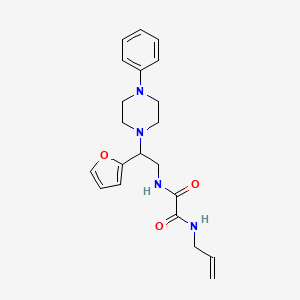

N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as FAL-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FAL-1 is a small molecule that has been synthesized through a multistep process and has shown promising results in various preclinical studies.

Scientific Research Applications

Versatility of Phenylpiperazine Derivatives

Phenylpiperazine derivatives, including those similar to N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, have shown significant versatility and potential across various therapeutic fields beyond their established roles in central nervous system (CNS) disorders. These compounds have been recognized for their "druglikeness" and potential in diversifying therapeutic applications. The molecular template of N-phenylpiperazine has facilitated the discovery of new classes of hits and prototypes for numerous therapeutic fields, indicating its broad applicability and utility in medicinal chemistry. This underlines the compound's relevance not only in CNS but potentially in addressing other therapeutic needs through appropriate molecular modifications (Maia, Tesch, & Fraga, 2012).

Importance of Furan Derivatives in Medicinal Chemistry

The incorporation of furan rings, as seen in N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, plays a crucial role in drug design. Furan derivatives are integral in the medicinal chemistry of nucleobases, nucleosides, and their analogues, showcasing the importance of furan-2-yl substituents. These components contribute to the development of compounds with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural and functional diversity afforded by furan derivatives in drug molecules exemplifies their value in enhancing pharmacological properties and expanding the scope of therapeutic applications (Ostrowski, 2022).

Transition Metal Catalysis in N-Allylic Systems

N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, by virtue of its N-allyl component, is relevant to studies on transition metal catalyzed double bond migration. Such processes are pivotal in synthetic organic chemistry, enabling selective syntheses of enamines, enamides, azadienes, and other compounds. This highlights the potential of N-allylic systems in facilitating diverse synthetic transformations and generating compounds with significant pharmacological properties through catalysis by metals like Rh, Ru, Fe, and others. The ability to manipulate double bond positions in N-allylic compounds expands the toolkit for synthesizing pharmacologically active molecules with enhanced selectivity and specificity (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-2-10-22-20(26)21(27)23-16-18(19-9-6-15-28-19)25-13-11-24(12-14-25)17-7-4-3-5-8-17/h2-9,15,18H,1,10-14,16H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPOBPABXPSSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide](/img/structure/B2803915.png)

![N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2803920.png)

![N-(2,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2803930.png)

![N-(3-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2803935.png)

![7-[(4-chlorophenyl)methyl]-3,9-dimethyl-1-(methylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)